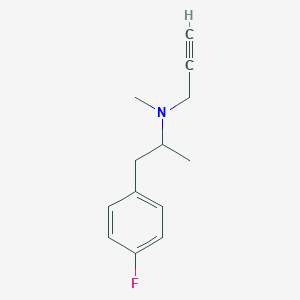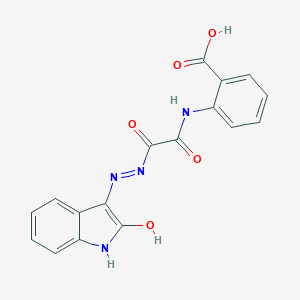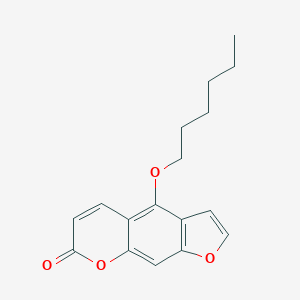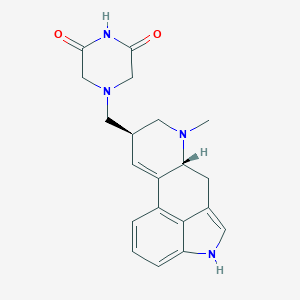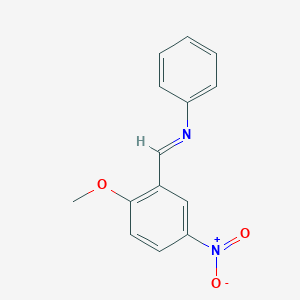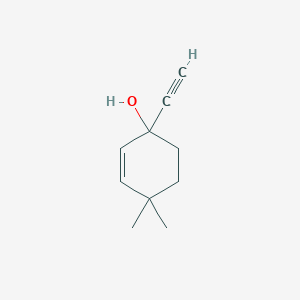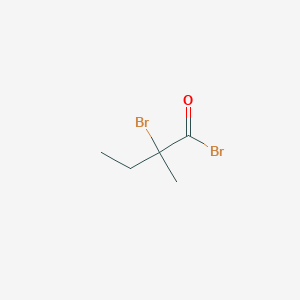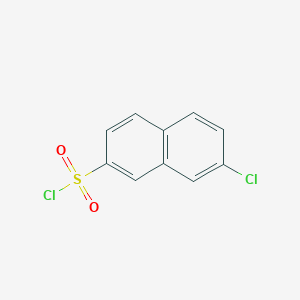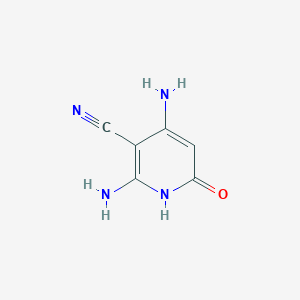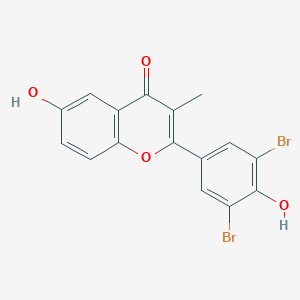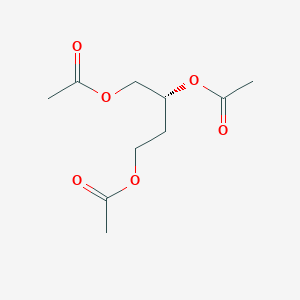
(R)-1,2,4-Triacetoxybutane
Vue d'ensemble
Description
“®-1,2,4-Triacetoxybutane” is a chemical compound with the molecular formula C10H16O6 . It has a molecular weight of 232.23 g/mol. This compound contains a total of 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .
Molecular Structure Analysis
The molecular structure of “®-1,2,4-Triacetoxybutane” is characterized by 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .Applications De Recherche Scientifique
It is utilized for resolving optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, offering a practical route to both highly pure enantiomers (Tamai et al., 1990).
The compound is employed in the synthesis of acetoacetic- and 4-oxopentanoic-acid-ethylester-N-tri(organyl)silylhydrazones (Witte-Abel et al., 1999).
Drugs based on 1,2,4-triazole, which include (R)-1,2,4-Triacetoxybutane, have antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).
The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach with yields between 86% and >95% makes it useful for drug development and industrial products (Hernández et al., 2017).
It's involved in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing Candida parapsilosis secondary (Yamamoto et al., 2002).
(R)-1,2,4-Triacetoxybutane is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors (ACE) like enalapril and lisinopril (Zhao, 2008).
The dithiane oxide unit and modified Sharpless enantioselective sulphur oxidation can prepare 2-(R) and 2-(S)-hydroxy-1-phenylbutan-1-ones in high enantiomeric excesses (Page et al., 1996).
Enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane using lipases provides both enantiomers in good yields and very good e.e.s (up to >99%) (Iacazio et al., 2000).
Chiral, non-racemic arylbutanols, which can be derived from (R)-1,2,4-Triacetoxybutane, are used as drug intermediates with enantiomeric purity over 98% (Bracher & Litz, 1995).
Safety And Hazards
The safety data sheet (SDS) for “®-1,2,4-Triacetoxybutane” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more . For detailed safety and hazard information, please refer to the SDS.
Propriétés
IUPAC Name |
[(3R)-3,4-diacetyloxybutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOOYSKKKVGNAP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@H](COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,4-Triacetoxybutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
